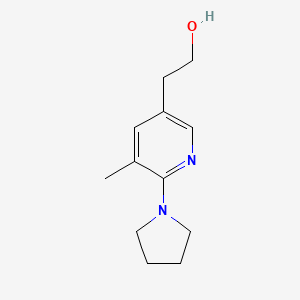
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 5-methyl-6-(pyrrolidin-1-yl)pyridine with an appropriate ethanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include dichloromethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyrrolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetaldehyde or 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetic acid .
Scientific Research Applications
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol include:
- 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- 2-(2-Methyl-1H-pyrrol-3-yl)-2-ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrrolidine group and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial and antifungal activities, and discusses relevant case studies and research findings.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit significant antibacterial activity. The antibacterial potential of this compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2 | Staphylococcus aureus | 0.0048 mg/mL |
| 2 | Escherichia coli | 0.0195 mg/mL |
| 3 | Bacillus mycoides | 0.0048 mg/mL |
| 4 | Candida albicans | 0.039 mg/mL |
The compound showed MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been studied for antifungal activity. Research indicates that compounds with similar structures exhibit varying degrees of efficacy against fungal pathogens.
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2 | Candida albicans | 0.0048 mg/mL |
| 2 | Fusarium oxysporum | 0.039 mg/mL |
These findings suggest that the compound may be effective in treating fungal infections, particularly those caused by Candida species .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : The compound may inhibit bacterial ribosomal function, leading to reduced protein synthesis.
- Membrane Disruption : It may alter membrane permeability, causing leakage of cellular contents.
Case Studies
One notable study involved the evaluation of a series of pyridine derivatives, including this compound, against a panel of clinically relevant pathogens. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the pyrrolidine moiety in enhancing antimicrobial properties .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3 |
InChI Key |
INYQGZVRPXWOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















